Coumarin-PEG3-TCO

Bioorthogonal chemistry Fluorogenic probes Live-cell imaging

Coumarin-PEG3-TCO (CAS: 2488319-02-2) is a heterobifunctional bioorthogonal fluorescent probe that integrates a coumarin fluorophore, a triethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) reactive handle. The coumarin moiety exhibits fluorescence upon excitation at ~373 nm with emission at ~445 nm and a Stokes shift of 72 nm, providing moderate brightness (ε × Φ = 1.18 × 10⁴ M⁻¹ cm⁻¹) relative to other common fluorophores.

Molecular Formula C31H45N3O8
Molecular Weight 587.7 g/mol
Cat. No. B12373144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-PEG3-TCO
Molecular FormulaC31H45N3O8
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3
InChIInChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8-
InChIKeyRPSOVCKGDJDBTC-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Coumarin-PEG3-TCO Product Overview: Bioorthogonal Fluorescent Probe with PEG3 Linker


Coumarin-PEG3-TCO (CAS: 2488319-02-2) is a heterobifunctional bioorthogonal fluorescent probe that integrates a coumarin fluorophore, a triethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) reactive handle [1]. The coumarin moiety exhibits fluorescence upon excitation at ~373 nm with emission at ~445 nm and a Stokes shift of 72 nm, providing moderate brightness (ε × Φ = 1.18 × 10⁴ M⁻¹ cm⁻¹) relative to other common fluorophores [2]. The PEG3 linker enhances aqueous solubility and reduces non-specific binding compared to non-PEGylated analogs . The TCO group undergoes rapid, copper-free inverse electron demand Diels–Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules, with second-order rate constants exceeding 800 M⁻¹ s⁻¹ , enabling efficient bioconjugation under physiological conditions.

Why Coumarin-PEG3-TCO Cannot Be Substituted with Generic TCO or Coumarin Reagents


Generic substitution with alternative coumarin derivatives or non-PEGylated TCO reagents is not functionally equivalent due to three interdependent performance parameters. First, the fluorogenicity of TCO–coumarin conjugates is highly dependent on the specific coumarin substitution pattern and linker architecture; systematic screening of seventeen coumarin–tetrazine probes revealed that turn-on ratios upon TCO reaction vary from <10-fold to >100-fold depending on precise structural features [1]. Second, the PEG3 spacer length is a critical determinant of conjugate solubility and reduced aggregation; shorter PEG units (PEG1–PEG2) yield insufficient hydrophilicity for demanding aqueous applications, while longer chains (PEG4+) increase hydrodynamic radius without proportional solubility gains . Third, the TCO–tetrazine ligation kinetics are preserved with this construct but cannot be assumed for alternative dienophiles such as norbornene (k ≈ 1 M⁻¹ s⁻¹) or BCN, which exhibit 2–3 orders of magnitude slower reaction rates .

Coumarin-PEG3-TCO Quantitative Differentiation Evidence for Procurement Decisions


Fluorogenic Turn-On Ratio Following TCO Reaction vs. BCN Reaction

In a systematic study of seventeen coumarin–tetrazine probes, the reaction with trans-cyclooctene (TCO) produced pyridazine-containing fluorescent dyes with turn-on ratios varying from 10-fold to >100-fold depending on the coumarin substitution pattern. In contrast, the reaction with bicyclononyne (BCN) yielded fully aromatic pyridazine dyes that were generally superior in fluorogenicity, but cellular imaging experiments demonstrated that TCO's faster reaction kinetics and superior cell permeability outweighed the higher turn-on advantage of BCN for live-cell applications [1]. This identifies Coumarin-PEG3-TCO as the preferred choice when rapid intracellular labeling kinetics are prioritized over maximum in vitro turn-on ratio.

Bioorthogonal chemistry Fluorogenic probes Live-cell imaging

TCO–Tetrazine Reaction Kinetics vs. Alternative Bioorthogonal Pairs

The TCO–tetrazine inverse electron demand Diels–Alder (iEDDA) reaction proceeds with second-order rate constants >800 M⁻¹ s⁻¹, which is unparalleled by any other bioorthogonal reaction pair described to date . In comparison, the copper-catalyzed azide–alkyne cycloaddition (CuAAC) requires a cytotoxic copper catalyst, while strain-promoted azide–alkyne cycloaddition (SPAAC) using DBCO exhibits second-order rate constants of approximately 0.1–1 M⁻¹ s⁻¹, representing a >800-fold slower reaction rate [1]. Alternative dienophiles such as norbornene react with tetrazines at rates on the order of 1 M⁻¹ s⁻¹ in aqueous media, approximately three orders of magnitude slower than TCO .

Click chemistry iEDDA ligation Reaction kinetics

PEG3 Linker Solubility and Steric Optimization vs. Non-PEGylated and Longer PEG Analogs

The PEG3 spacer in Coumarin-PEG3-TCO provides a balanced hydrophilic spacer that enhances aqueous solubility while minimizing steric hindrance for efficient TCO–tetrazine ligation. Technical documentation for structurally analogous PEG4-bis-PEG3 constructs confirms that the PEG3/PEG4 combination improves water solubility and reduces steric interference relative to non-PEGylated linkers . Shorter PEG units (PEG1–PEG2) provide insufficient hydrophilicity for demanding biological applications, whereas excessively long PEG chains (PEG12+) increase the hydrodynamic radius without proportional gains in conjugation efficiency and may introduce undesirable flexibility that complicates structural characterization .

PEGylation Bioconjugation Linker optimization

Coumarin Photophysical Properties vs. Alternative Fluorophores

7-Diethylamino-4-methylcoumarin, the coumarin core representative of the Coumarin-PEG3-TCO fluorophore, exhibits an absorption maximum at 373 nm, emission maximum at 445 nm, a Stokes shift of 72 nm, molar absorptivity of 2.35 × 10⁴ M⁻¹ cm⁻¹, and quantum yield of 0.50, yielding a brightness (ε × Φ) of 1.18 × 10⁴ M⁻¹ cm⁻¹ [1]. In comparison, fluorescein exhibits higher brightness (8.95 × 10⁴ M⁻¹ cm⁻¹) but a smaller Stokes shift (41 nm) and significant pH sensitivity, while BODIPY505/515 provides higher brightness (7.52 × 10⁴ M⁻¹ cm⁻¹) with an extremely small Stokes shift (10 nm) that complicates excitation/emission separation [1]. Advanced donor–acceptor coumarin derivatives have achieved quantum yields up to 0.95 and molar extinction coefficients up to 46,000 M⁻¹ cm⁻¹ [2].

Fluorescence imaging Photophysical characterization Dye selection

Recommended Application Scenarios for Coumarin-PEG3-TCO Based on Evidence


Live-Cell No-Wash Fluorescence Imaging with Rapid Bioorthogonal Labeling

Coumarin-PEG3-TCO is optimized for live-cell imaging applications requiring rapid intracellular labeling and minimal background fluorescence. The TCO–tetrazine ligation proceeds with exceptional kinetics (k > 800 M⁻¹ s⁻¹) , while systematic studies confirm that TCO-functionalized probes enable no-wash fluorogenic imaging on a timescale of seconds in live cells [1]. The PEG3 linker provides sufficient aqueous solubility for cellular uptake while minimizing non-specific membrane interactions .

Multiplexed Fluorescence Assays Requiring pH-Insensitive Blue Emission

Coumarin-PEG3-TCO emits in the blue spectral region (λem ≈ 445 nm) with a large 72 nm Stokes shift and pH-insensitive fluorescence [2]. This spectral profile enables effective multiplexing with green, red, and far-red fluorophores (e.g., fluorescein, Cy5, Alexa Fluor 647) without significant spectral overlap. The pH insensitivity ensures consistent signal intensity across the physiological pH range, unlike pH-sensitive alternatives such as fluorescein [2].

Pretargeted Bioconjugation Strategies Requiring Rapid, Catalyst-Free Click Chemistry

The TCO moiety enables copper-free, bioorthogonal iEDDA ligation that proceeds with second-order rate constants >800 M⁻¹ s⁻¹, making Coumarin-PEG3-TCO suitable for pretargeted imaging and two-step labeling strategies where rapid in vivo or in situ coupling is essential . Unlike CuAAC, which requires a cytotoxic copper catalyst [3], the TCO–tetrazine reaction is fully biocompatible and proceeds efficiently at low micromolar concentrations .

Bioconjugate Synthesis Requiring Optimized Linker Solubility and Reduced Aggregation

The PEG3 spacer provides a balanced hydrophilic segment that enhances aqueous solubility and reduces aggregation of the resulting conjugates . This is particularly advantageous for protein labeling, antibody conjugation, and nanoparticle functionalization where non-PEGylated TCO reagents may precipitate or aggregate under physiological conditions. The PEG3 length avoids the excessive bulk and increased hydrodynamic radius associated with longer PEG chains (PEG12+) while providing sufficient hydrophilicity for demanding aqueous applications .

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